![molecular formula C22H32N4O6S B12616843 ethyl 4-(N-{[1-(phenylsulfonyl)piperidin-4-yl]carbonyl}-L-alanyl)piperazine-1-carboxylate](/img/structure/B12616843.png)
ethyl 4-(N-{[1-(phenylsulfonyl)piperidin-4-yl]carbonyl}-L-alanyl)piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl-4-(N-{[1-(Phenylsulfonyl)piperidin-4-yl]carbonyl}-L-Alanyl)piperazin-1-carboxylat ist eine komplexe organische Verbindung, die in verschiedenen Bereichen der wissenschaftlichen Forschung Interesse geweckt hat. Diese Verbindung zeichnet sich durch ihre komplizierte Struktur aus, die einen Piperidinring, einen Piperazinring und eine Phenylsulfonylgruppe umfasst.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Ethyl-4-(N-{[1-(Phenylsulfonyl)piperidin-4-yl]carbonyl}-L-Alanyl)piperazin-1-carboxylat umfasst in der Regel mehrere Schritte, beginnend mit der Herstellung von Zwischenprodukten. Ein üblicher Syntheseweg beinhaltet die folgenden Schritte:
Bildung des Piperidin-Zwischenprodukts: Der Piperidinring wird durch eine Cyclisierungsreaktion unter Verwendung geeigneter Ausgangsmaterialien wie 1,4-Diaminobutan und einer geeigneten Carbonylverbindung synthetisiert.
Einführung der Phenylsulfonylgruppe: Die Phenylsulfonylgruppe wird durch eine Sulfonierungsreaktion unter Verwendung von Phenylsulfonylchlorid und einer Base wie Triethylamin eingeführt.
Kupplung mit L-Alanin: Das Zwischenprodukt wird dann unter Verwendung eines Kupplungsreagenzes wie N,N'-Dicyclohexylcarbodiimid (DCC) mit L-Alanin gekoppelt, um die gewünschte Amidbindung zu bilden.
Bildung des Piperazinrings: Der letzte Schritt beinhaltet die Cyclisierung des Zwischenprodukts mit Ethylpiperazin-1-carboxylat unter geeigneten Bedingungen, um die Zielverbindung zu erhalten.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann die Optimierung des oben genannten Synthesewegs zur Steigerung der Ausbeute und Reinheit umfassen. Dies kann die Verwendung von automatisierten Reaktoren, kontinuierlicher Flusschemie und fortschrittlicher Reinigungstechniken wie Chromatographie und Kristallisation beinhalten.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(N-{[1-(phenylsulfonyl)piperidin-4-yl]carbonyl}-L-alanyl)piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials such as 1,4-diaminobutane and a suitable carbonyl compound.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via a sulfonylation reaction using phenylsulfonyl chloride and a base such as triethylamine.
Coupling with L-Alanine: The intermediate is then coupled with L-alanine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond.
Formation of the Piperazine Ring: The final step involves the cyclization of the intermediate with ethyl piperazine-1-carboxylate under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Reaktionstypen
Ethyl-4-(N-{[1-(Phenylsulfonyl)piperidin-4-yl]carbonyl}-L-Alanyl)piperazin-1-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, was zur Bildung von oxidierten Derivaten führt.
Reduktion: Reduktionsreaktionen können unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden, um reduzierte Formen der Verbindung zu erhalten.
Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen unter Verwendung geeigneter Reagenzien und Bedingungen ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat, Wasserstoffperoxid und andere Oxidationsmittel.
Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid und andere Reduktionsmittel.
Substitution: Verschiedene Nukleophile und Elektrophile unter geeigneten Bedingungen.
Hauptsächlich gebildete Produkte
Die hauptsächlich aus diesen Reaktionen gebildeten Produkte hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. So kann die Oxidation beispielsweise Sulfoxide oder Sulfone ergeben, während die Reduktion Amine oder Alkohole produzieren kann.
Wissenschaftliche Forschungsanwendungen
Ethyl-4-(N-{[1-(Phenylsulfonyl)piperidin-4-yl]carbonyl}-L-Alanyl)piperazin-1-carboxylat hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Die Verbindung wird als Baustein in der organischen Synthese verwendet, wodurch die Herstellung komplexerer Moleküle ermöglicht wird.
Biologie: Es dient als Werkzeug zur Untersuchung biologischer Prozesse und Interaktionen, insbesondere im Zusammenhang mit Enzyminhibition und Rezeptorbindung.
Medizin: Die Verbindung hat potenzielle therapeutische Anwendungen, einschließlich als Leitverbindung für die Entwicklung von Medikamenten, die auf bestimmte Krankheiten abzielen.
Industrie: Es wird bei der Entwicklung neuer Materialien und chemischer Verfahren eingesetzt und trägt zu Fortschritten in verschiedenen Industriezweigen bei.
Wirkmechanismus
Der Wirkmechanismus von Ethyl-4-(N-{[1-(Phenylsulfonyl)piperidin-4-yl]carbonyl}-L-Alanyl)piperazin-1-carboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität hemmen oder deren Funktion modulieren. Die genauen Pfade und Zielstrukturen hängen von der jeweiligen Anwendung und dem Kontext ab, in dem die Verbindung verwendet wird.
Wirkmechanismus
The mechanism of action of ethyl 4-(N-{[1-(phenylsulfonyl)piperidin-4-yl]carbonyl}-L-alanyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Ethyl-4-(N-{[1-(Phenylsulfonyl)piperidin-4-yl]carbonyl}-L-Alanyl)piperazin-1-carboxylat kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:
Ethyl-4-(N-{[1-(Phenylsulfonyl)piperidin-4-yl]carbonyl}-L-Valyl)piperazin-1-carboxylat:
Ethyl-4-(N-{[1-(Phenylsulfonyl)piperidin-4-yl]carbonyl}-L-Leucyl)piperazin-1-carboxylat: Das Vorhandensein eines Leucinrestes führt zu zusätzlicher sterischer Hinderung, die die Reaktivität und Interaktionen der Verbindung beeinflusst.
Die Einzigartigkeit von Ethyl-4-(N-{[1-(Phenylsulfonyl)piperidin-4-yl]carbonyl}-L-Alanyl)piperazin-1-carboxylat liegt in seiner spezifischen Kombination von funktionellen Gruppen und strukturellen Merkmalen, die ihm besondere chemische und biologische Eigenschaften verleihen.
Eigenschaften
Molekularformel |
C22H32N4O6S |
|---|---|
Molekulargewicht |
480.6 g/mol |
IUPAC-Name |
ethyl 4-[(2S)-2-[[1-(benzenesulfonyl)piperidine-4-carbonyl]amino]propanoyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C22H32N4O6S/c1-3-32-22(29)25-15-13-24(14-16-25)21(28)17(2)23-20(27)18-9-11-26(12-10-18)33(30,31)19-7-5-4-6-8-19/h4-8,17-18H,3,9-16H2,1-2H3,(H,23,27)/t17-/m0/s1 |
InChI-Schlüssel |
YSQHGSCHDYDEPM-KRWDZBQOSA-N |
Isomerische SMILES |
CCOC(=O)N1CCN(CC1)C(=O)[C@H](C)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Kanonische SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C(C)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-5-{[(pyridin-4-yl)amino]methyl}phenol](/img/structure/B12616760.png)
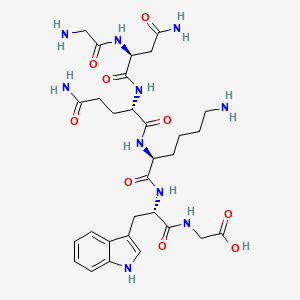
![2-Hydroxy-2-[(3-oxobutan-2-yl)oxy]propanoic acid](/img/structure/B12616767.png)
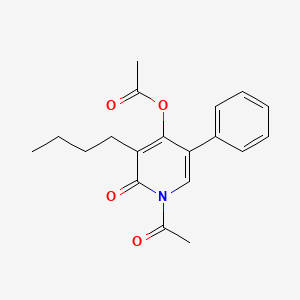
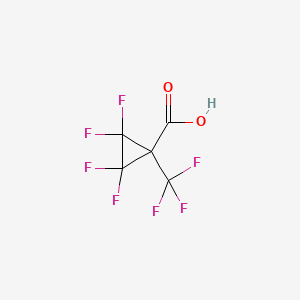
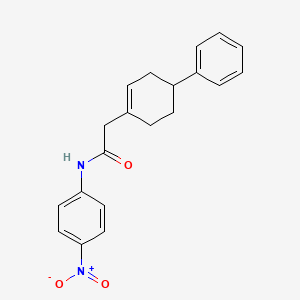
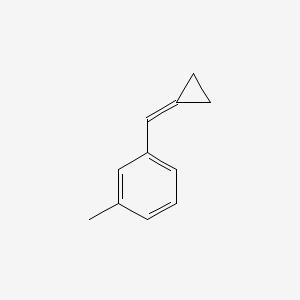
![(2S)-2-[4-(Benzyloxy)phenyl]-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B12616787.png)

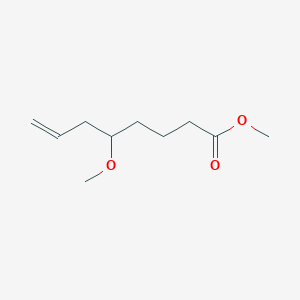
![1,1,1-Trifluoro-4-[2-(phenylsulfanyl)anilino]pent-3-en-2-one](/img/structure/B12616811.png)
![3-[(1H-Benzimidazol-2-yl)amino]-N-[2-(pyridin-2-yl)ethyl]benzamide](/img/structure/B12616823.png)

![2-[(1S,3S,3aS,6aR)-7'-chloro-2',4,6-trioxo-5-(oxolan-2-ylmethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]acetamide](/img/structure/B12616833.png)
